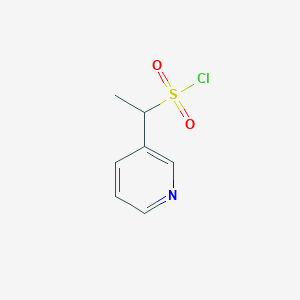
1-(Pyridin-3-yl)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)ethanesulfonyl chloride is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of pyridine, characterized by the presence of an ethanesulfonyl chloride group attached to the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonic acid with thionyl chloride. This reaction typically requires refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform . Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of microchannel reactors allows for better control over reaction conditions and minimizes the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used.
Catalysts: Lewis acids or bases may be employed to facilitate certain reactions
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)ethanesulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)ethanesulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached to the second position of the pyridine ring.
1-(Pyridin-4-yl)ethanesulfonyl chloride: The sulfonyl chloride group is attached to the fourth position of the pyridine ring.
Uniqueness: 1-(Pyridin-3-yl)ethanesulfonyl chloride is unique due to its specific positioning of the sulfonyl chloride group, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to differences in the chemical behavior and applications of the compound compared to its analogs .
Eigenschaften
Molekularformel |
C7H8ClNO2S |
|---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
1-pyridin-3-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3 |
InChI-Schlüssel |
WDPYPQOUCJKOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)

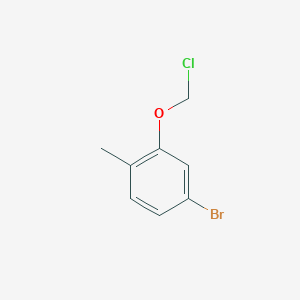
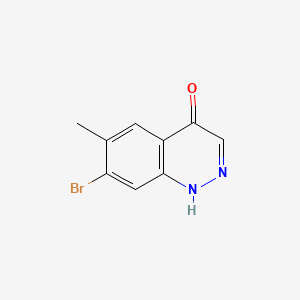

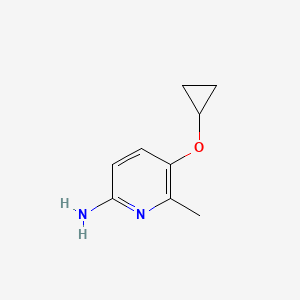
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
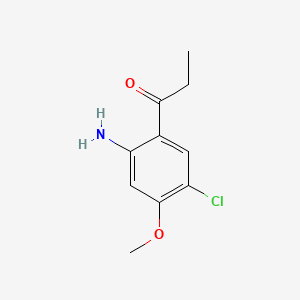
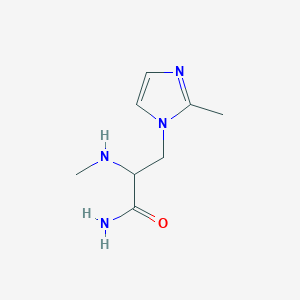
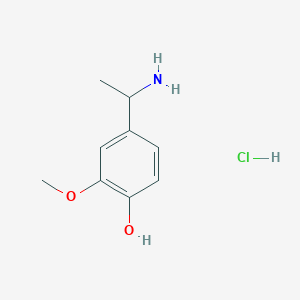
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


